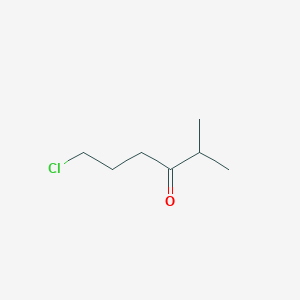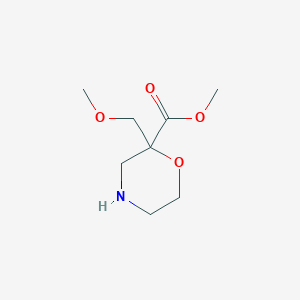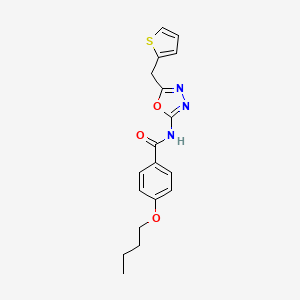
2,3-dichloro-N-(pyridin-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-N-(Pyridin-3-ylmethyl)benzamide is an organic compound with a molecular formula of C11H9Cl2N2O. It is a white crystalline solid that is used in a variety of applications in the scientific and medical fields. It has been studied for its potential use as an anti-inflammatory, antioxidant, and anti-cancer agent.
Scientific Research Applications
Coordination Chemistry and Ligand Properties
In coordination chemistry, the synthesis, properties, and applications of ligands containing pyridine and benzamide groups have been extensively studied. For example, research on 2,6-bis-(benzimidazol-2-yl)-pyridine and its complexes highlights the compound's role in forming complex compounds with significant spectroscopic, structural, magnetic, biological, and electrochemical properties (Boča, Jameson, & Linert, 2011). These characteristics suggest that similar compounds like 2,3-dichloro-N-(pyridin-3-ylmethyl)benzamide could offer unique opportunities for developing new materials with desirable physical and chemical properties.
Environmental Science and Toxicology
In environmental science, the analysis of the impact of chemicals on ecosystems is crucial. Although studies specifically on this compound are lacking, research into related compounds provides a framework for understanding potential environmental and toxicological implications. For instance, the occurrence, toxicity, and ecological risks of benzophenone-3, a common component in sunscreen products, have been reviewed to assess its impact on aquatic ecosystems (Kim & Choi, 2014). This suggests that research into the environmental behavior and toxicity of this compound could be of significant interest for assessing its safety and ecological footprint.
Medicinal Chemistry and Drug Design
The exploration of benzamide derivatives in drug design offers insights into the therapeutic potential of similar compounds. For instance, the design of competitive, small-molecule inhibitors of coagulation factor Xa highlights the importance of the benzamide moiety in developing anticoagulant agents (Pauls, Ewing, & Choi-Sledeski, 2001). This indicates that this compound could be a candidate for medicinal chemistry research, potentially contributing to the discovery of new drugs with specific pharmacological targets.
Safety and Hazards
properties
IUPAC Name |
2,3-dichloro-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-11-5-1-4-10(12(11)15)13(18)17-8-9-3-2-6-16-7-9/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVIRUUQLUMBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride](/img/structure/B2554226.png)
![1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one](/img/structure/B2554228.png)

![1-[(6-Chloropyridin-3-yl)sulfonyl]-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B2554231.png)
![5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2554233.png)


![7-Methyl-1-azaspiro[3.5]nonane](/img/structure/B2554241.png)
![2-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2554242.png)

![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2554244.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2554245.png)